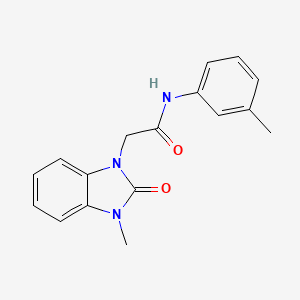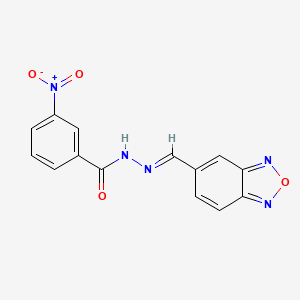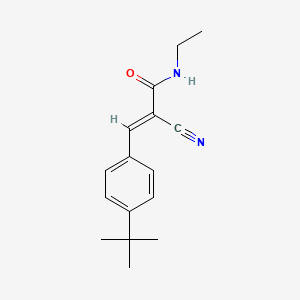![molecular formula C15H13N3O2 B5818230 methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)
methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate, also known as MPPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its ability to bind to specific enzymes and receptors in the body, leading to a cascade of biochemical reactions that can have a variety of effects on cellular function. Its ability to modulate these pathways makes it a promising candidate for the development of new therapeutics.
Biochemical and Physiological Effects:
methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been found to have a number of biochemical and physiological effects, including the modulation of various enzymes and receptors involved in cellular metabolism and signaling. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a wide range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate in lab experiments is its ability to modulate specific pathways in a controlled manner, allowing researchers to study the effects of various compounds on cellular function. However, its complex mechanism of action and potential for off-target effects can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate, including the development of new therapeutics based on its ability to modulate specific cellular pathways. Other areas of interest include the study of its effects on various disease models, as well as its potential use as a tool for drug discovery and development.
Méthodes De Synthèse
Methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be synthesized using a number of different methods, including the reaction of 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with methanol and a catalyst such as sulfuric acid. Other methods involve the use of various reagents and solvents to produce the desired compound.
Applications De Recherche Scientifique
Methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been used in a number of scientific research applications, including studies on the effects of various compounds on cellular metabolism and signaling pathways. Its ability to modulate certain enzymes and receptors has made it a valuable tool in the study of diseases such as cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-8-12(11-6-4-3-5-7-11)16-14-9-13(15(19)20-2)17-18(10)14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCZVFDRLFBYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-dichlorophenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B5818160.png)
![4-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5818163.png)
![N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide](/img/structure/B5818168.png)
![1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5818169.png)

![5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5818180.png)
![2-{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5818181.png)


![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)

![N-(4-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5818226.png)

